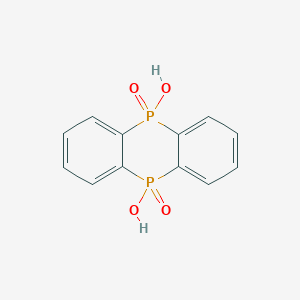
Dimethyl 2,2'-selanyldiacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-selanyldiacetate is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-selanyldiacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl selenide with diacetyl in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-selanyldiacetate may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carefully monitored to ensure optimal yield and purity. Post-reaction, the product is subjected to rigorous purification processes to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2’-selanyldiacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Reduced selenium-containing compounds.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-selanyldiacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique selenium content.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which dimethyl 2,2’-selanyldiacetate exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, influencing cellular oxidative stress pathways. The compound can modulate the activity of enzymes involved in redox homeostasis, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl selenide
- Diacetyl selenide
- Selenourea
Comparison
Dimethyl 2,2’-selanyldiacetate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
63822-22-0 |
|---|---|
Fórmula molecular |
C6H10O4Se |
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxy-2-oxoethyl)selanylacetate |
InChI |
InChI=1S/C6H10O4Se/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 |
Clave InChI |
VMXYSOBKVWXUPE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C[Se]CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


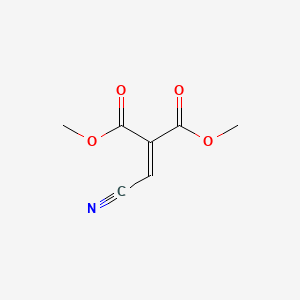



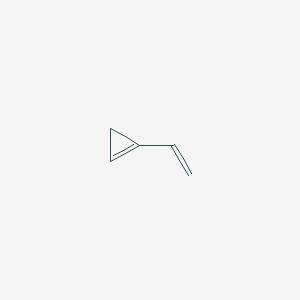
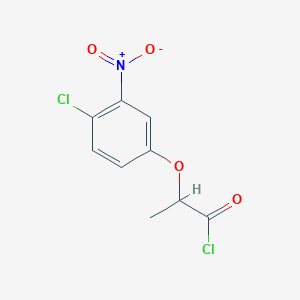
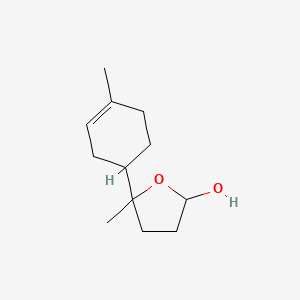
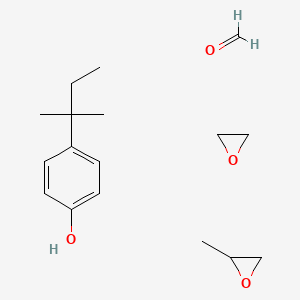
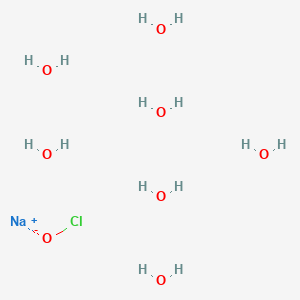

![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)

